

Environmental Fate of Octachlorodipropyl Ether: A Technical Guide

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Compound of Interest

Compound Name: S 421-d4

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Abstract

Octachlorodipropyl ether (OCDPE), a chlorinated alkyl ether, has been utilized as a synergist in pesticide formulations, most notably in mosquito coils. Its environmental persistence and potential for long-range transport are of significant concern. This technical guide provides a comprehensive overview of the current state of knowledge regarding the environmental fate of OCDPE, including its physicochemical properties, degradation pathways, and mobility. While experimental data are available for photolysis and hydrolysis, significant data gaps remain for biodegradation, soil sorption, and bioaccumulation. This guide summarizes the available quantitative data, outlines detailed experimental protocols for key environmental fate studies based on internationally recognized guidelines, and presents visual representations of degradation pathways and experimental workflows to aid in understanding its environmental behavior.

Physicochemical Properties

The environmental transport and partitioning of a chemical are largely dictated by its fundamental physicochemical properties. The available data for octachlorodipropyl ether are summarized in Table 1.

Table 1: Physicochemical Properties of Octachlorodipropyl Ether

Property	Value	Reference
CAS Registry Number	127-90-2	
Molecular Formula	C ₆ H ₆ Cl ₈ O	
Molecular Weight	377.73 g/mol	
Boiling Point	114-116 °C @ 0.2 Torr	[1]
Melting Point	-50 °C	[1]
Vapor Pressure	3.38 x 10 ⁻⁵ mmHg at 25°C	
Water Solubility	Data not available	
Octanol-Water Partition Coefficient (log Kow)	Data not available	

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, are critical pathways for the transformation of organic chemicals in the environment.

Photolysis

Photodegradation of OCDPE has been observed in both aqueous solutions and organic solvents. The rate of degradation is influenced by factors such as pH, temperature, and the type of water or solvent.

2.1.1. Photolysis in Aqueous Solution

The photodegradation of OCDPE in water follows first-order kinetics. The half-life is significantly affected by pH and temperature, with faster degradation occurring at higher pH and temperatures. The primary identified photodegradation product is 2,3,3-trichloroprop-2-en-1-ol. A proposed pathway involves dehydrochlorination and ether cleavage.

Table 2: Photodegradation Half-lives of Octachlorodipropyl Ether in Aqueous Solution

Condition	Half-life (hours)	Reference
Effect of Temperature (at pH 7)		
15°C	2.39	
20°C	1.89	
25°C	1.65	
30°C	1.32	
Effect of pH (at 25°C)		
pH 5	2.33	
pH 7	1.52	
pH 9	0.20	
Effect of Water Type (at 25°C, pH 7)		
Pure Water	1.65	
Impoundment Water	1.78	
Pond Water	1.96	
Lake Water	2.05	

2.1.2. Photolysis in Organic Solvents

The photodegradation of OCDPE in organic solvents also follows first-order kinetics. The degradation rate varies depending on the solvent.

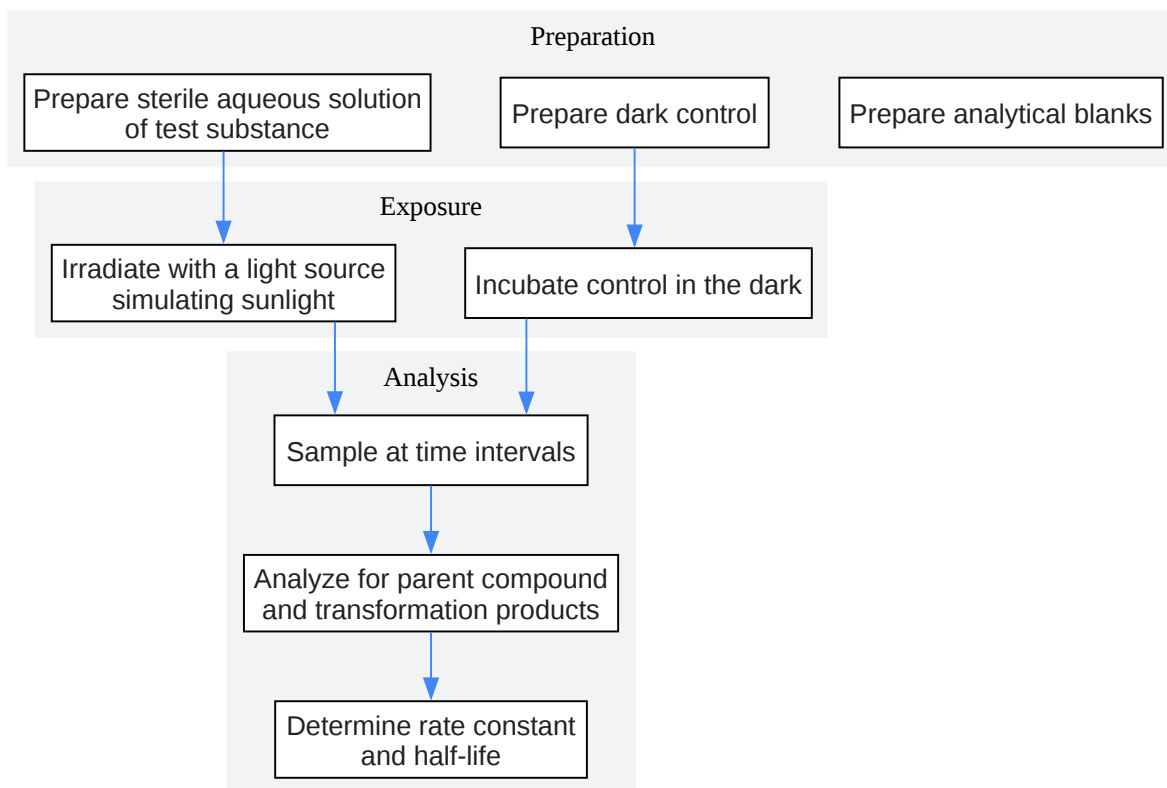
Table 3: Photodegradation Half-lives of Octachlorodipropyl Ether in Organic Solvents under UV Light

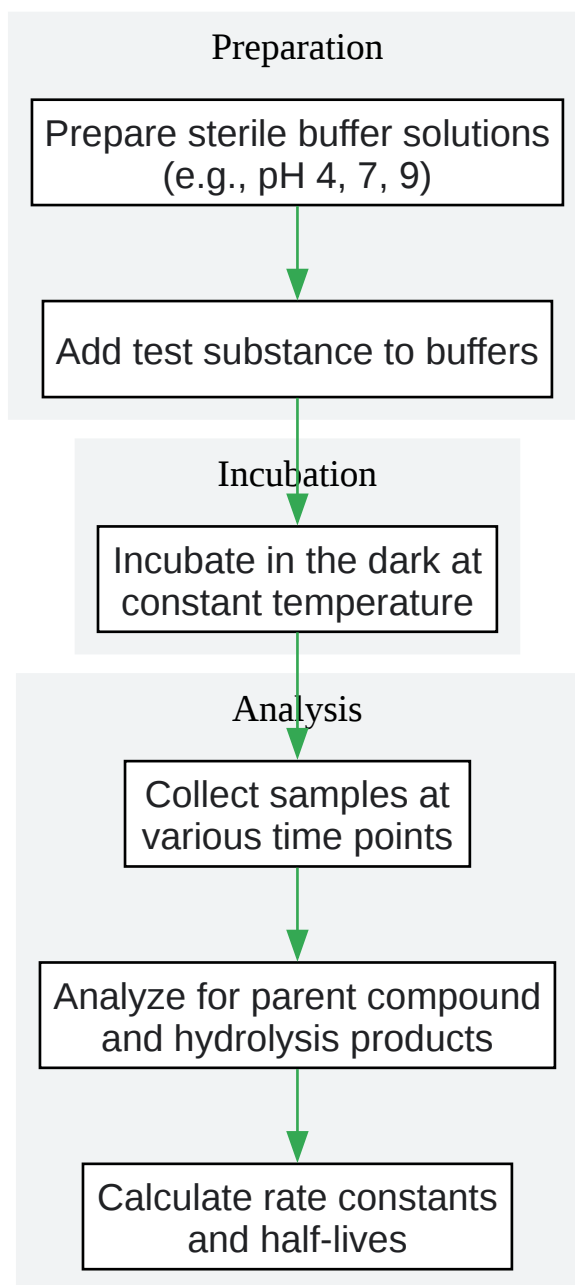
Solvent	Rate Constant (k, h ⁻¹)	Half-life (t _{1/2} , hours)	Reference
Methanol	0.3310	2.09	
Acetone	0.2382	2.91	
Acetonitrile	0.0287	24.1	
n-Hexane	0.0276	25.1	

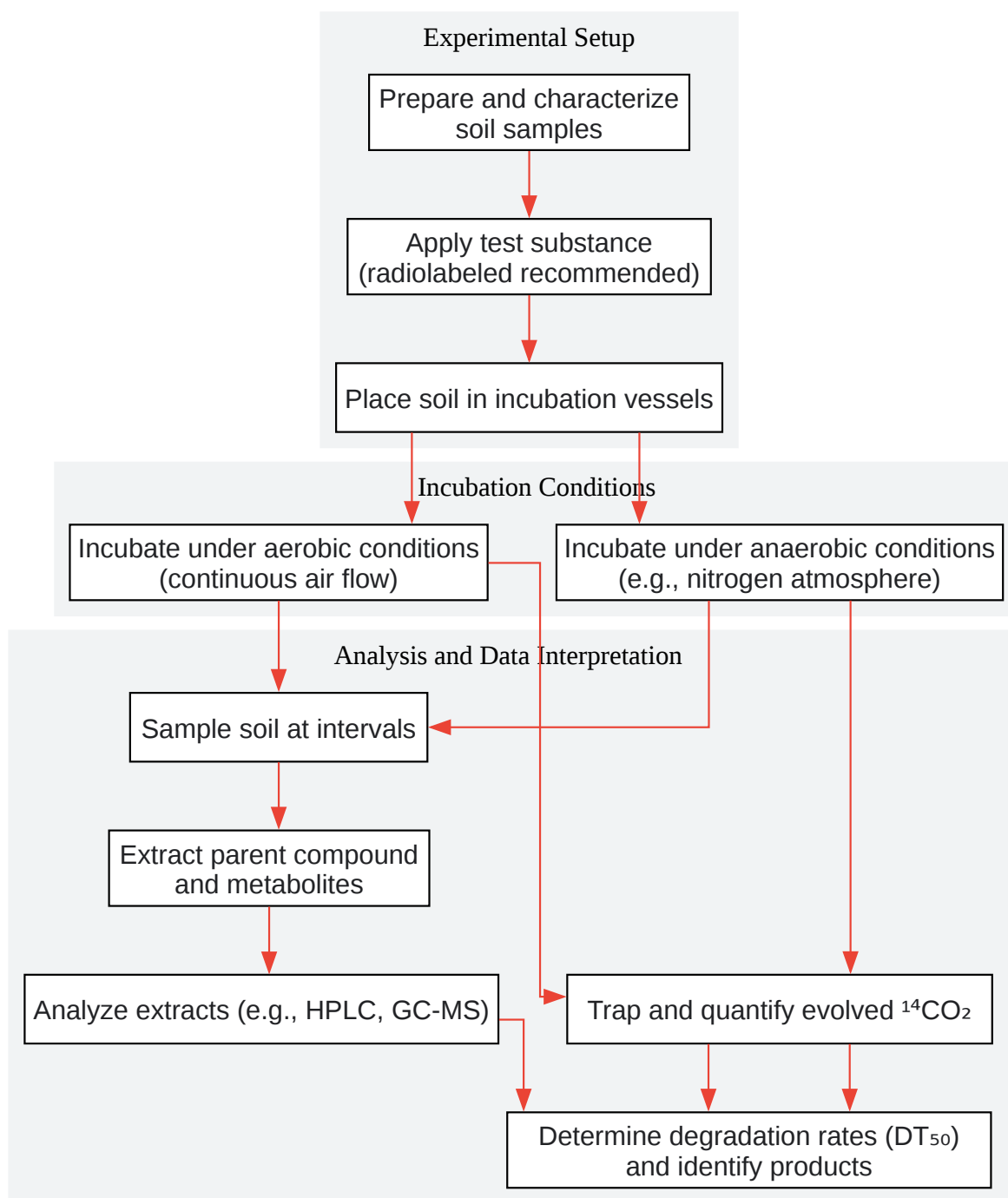
Under natural sunlight, the photodegradation in methanol is slower, with a half-life of 8.87 hours.

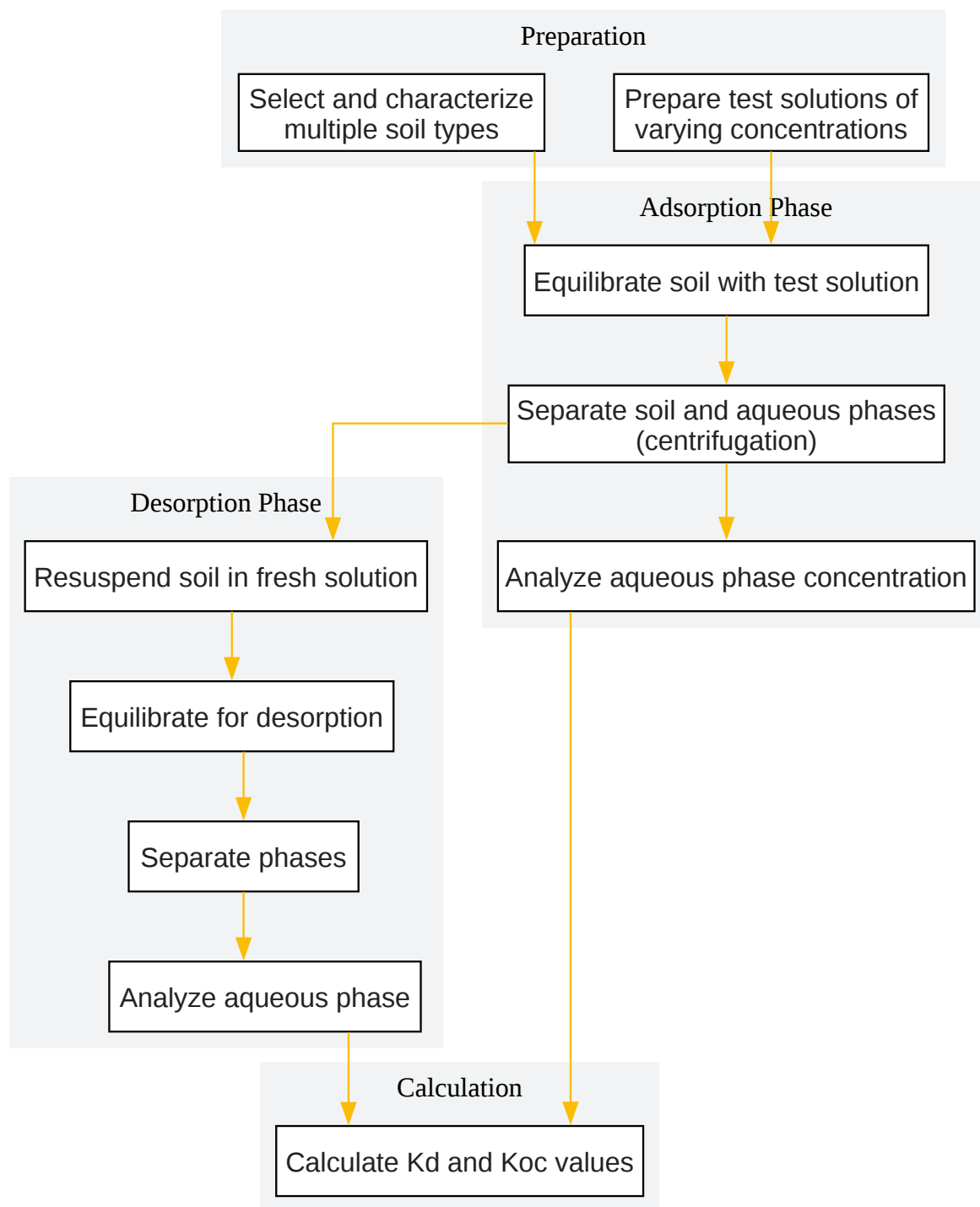
2.1.3. Experimental Protocol: Phototransformation of Chemicals in Water (OECD 316)

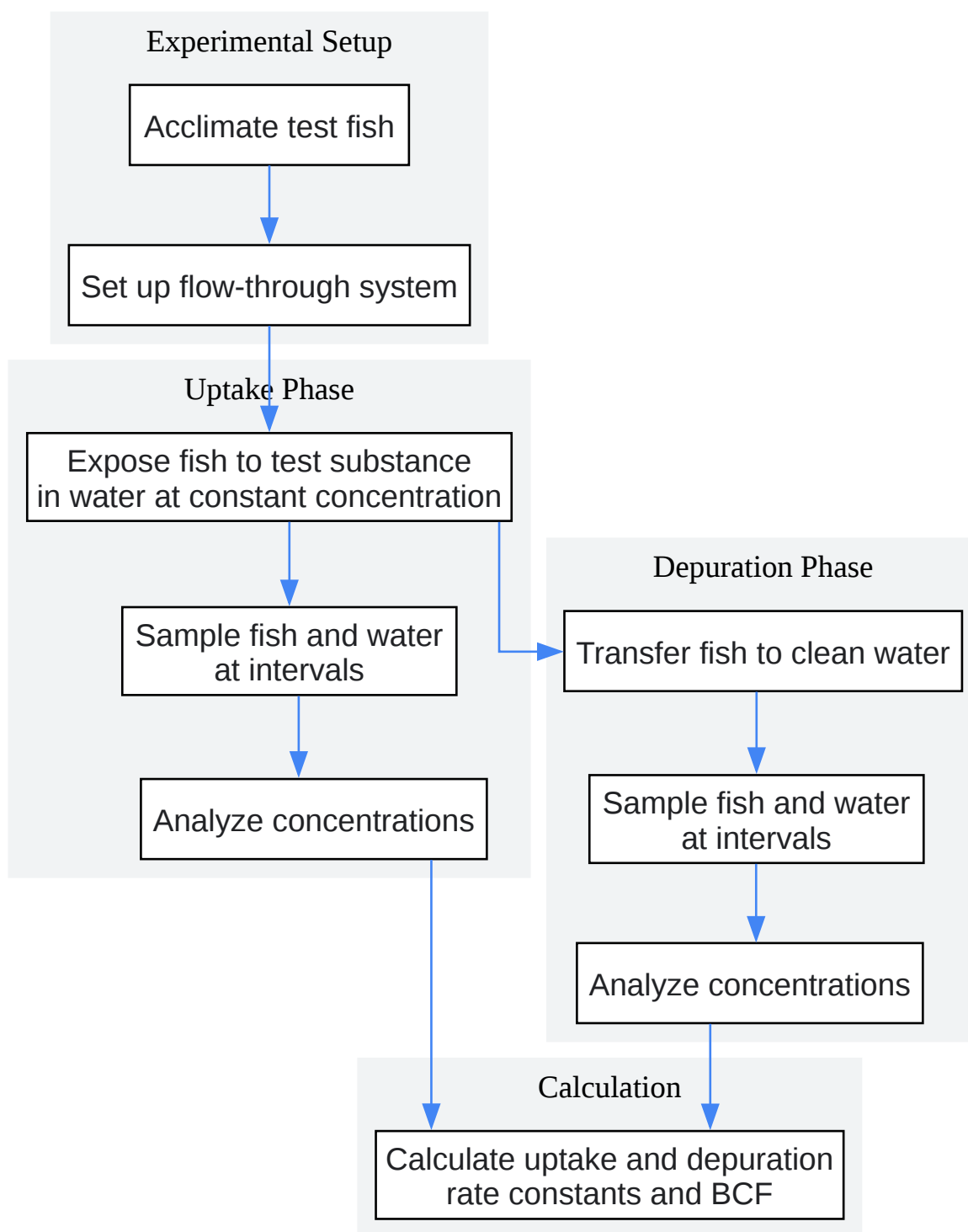
This protocol is designed to determine the potential for direct phototransformation of a chemical in water.











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References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
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